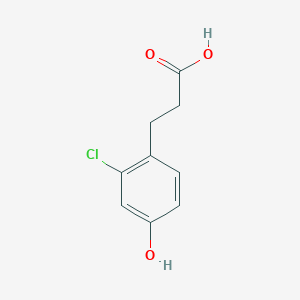
3-(2-Chloro-4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenylpropanoic acid, characterized by the presence of a chlorine atom and a hydroxyl group on the benzene ring.
作用机制
Target of Action
The primary targets of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid are macrophages, specifically their lipid metabolism and oxidative stress pathways . The compound interacts with these cells to inhibit the formation of foam cells, a key factor in the development of atherosclerosis .
Mode of Action
This compound acts by reducing cellular lipid accumulation and inhibiting foam cell formation . It promotes cholesterol efflux in macrophages by up-regulating the mRNA expressions of ABCA1 and SR-B1 . This compound also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Biochemical Pathways
The compound affects the lipid metabolism and oxidative stress pathways in macrophages . By up-regulating the mRNA expressions of ABCA1 and SR-B1, it promotes cholesterol efflux, a critical step in the reverse cholesterol transport pathway . It also suppresses the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cellular lipid accumulation, inhibited foam cell formation, and suppressed cellular oxidative stress and inflammation . These effects contribute to its potential role in preventing atherosclerosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-hydroxyphenylpropanoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(2-Chloro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a methoxy group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-4-oxophenyl)propanoic acid.
Reduction: Formation of 3-(2-Chloro-4-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-(2-Amino-4-hydroxyphenyl)propanoic acid.
科学研究应用
3-(2-Chloro-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: Contains additional chlorine atoms, which may enhance its antimicrobial properties.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxyl group, affecting its chemical reactivity and biological activity.
Uniqueness
3-(2-Chloro-4-hydroxyphenyl)propanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring.
属性
IUPAC Name |
3-(2-chloro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVRRZPPSJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
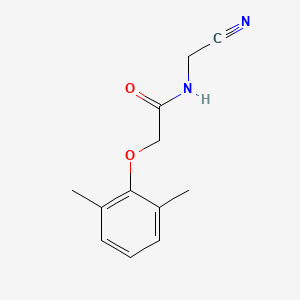
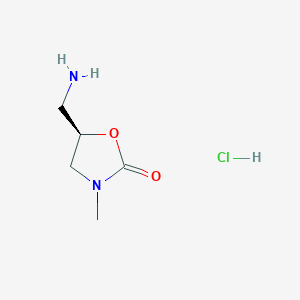
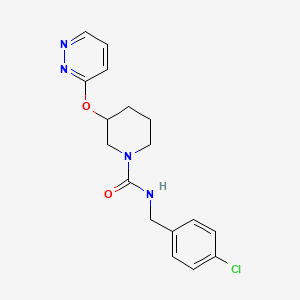
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2685755.png)
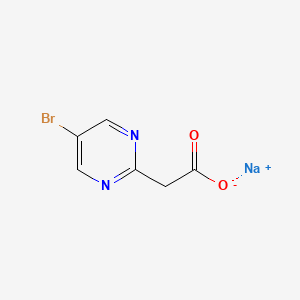
![3-[(2-Hydroxyethyl)amino]propanenitrile (C2H2O4)](/img/structure/B2685758.png)
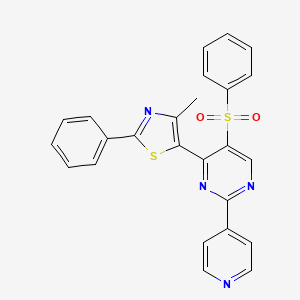

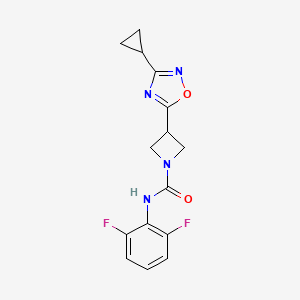
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2685763.png)
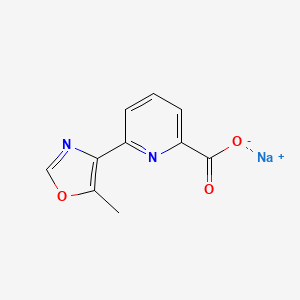
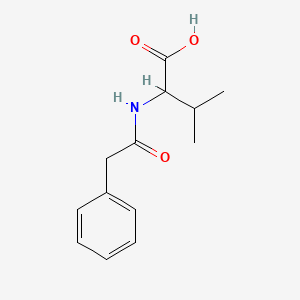
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
